molecular formula C10H6I2 B1627609 1,6-Diiodonaphthalene CAS No. 64567-12-0

1,6-Diiodonaphthalene

Cat. No.: B1627609
CAS No.: 64567-12-0
M. Wt: 379.96 g/mol
InChI Key: VVNYQGLSJNCRMM-UHFFFAOYSA-N
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Description

1,6-Diiodonaphthalene is a chemical compound with the molecular formula C10H6I2 . It has an average mass of 379.964 Da and a monoisotopic mass of 379.855865 Da . It is primarily used for research and development purposes .


Molecular Structure Analysis

The molecular structure of this compound consists of a naphthalene core with two iodine atoms attached at the 1 and 6 positions . The presence of iodine atoms makes this compound highly reactive.


Physical And Chemical Properties Analysis

This compound has a molecular formula of C10H6I2 and a molecular weight of 379.96 . Further physical and chemical properties are not extensively documented in the available literature.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of Trimetallic Complexes : 1,8-diiodonaphthalene was used in the synthesis of a trimetallic complex combining cyclopentadienylmanganese tricarbonyl and ferrocene units (Gronbeck, Matchett, & Rosenblum, 1990).
  • Preparation of 1,5-Disubstituted Naphthalenes : 1,5-diiodonaphthalene was a precursor for organometallic reagents and compounds derived from nucleophilic substitution (Wang, D'Andrea, Freeman, & Szmuszkovicz, 1991).
  • Synthesis of Diiodonaphthalenes : Efficient synthesis of 2,3-diiodonaphthalene and 2-bromo-3-iodonaphthalene via iodination followed by a retro Diels-Alder reaction (Hellberg, Allared, & Pelcman, 2003).
  • Stacked Nickelocenes Synthesis : 1,8-diiodonaphthalene was utilized in synthesizing paramagnetic bisnickelocene derivatives with antiferromagnetic interactions (Tritca et al., 2010).

Catalysis and Material Science

  • Catalytic Applications in Methylation : Studying the catalytic performance of metal-modified zeolites in the methylation of naphthalene derivatives (Güleç, Sher, & Karaduman, 2018).
  • Fluorescent Chemosensors : Development of phenalenone derivatives from 1,8-diiodonaphthalene for use as fluorescent chemosensors for fluoride ions (Chen et al., 2011).

Advanced Organic Chemistry

  • Formation of Diels-Alder Adducts : Utilization in the formation of Diels-Alder adducts of pentacene, a significant process in organic synthesis (Jia et al., 2011).
  • Asymmetric Synthesis : Facilitating the enantioselective synthesis of 1,2-dihydronaphthalenes, important in medicinal and synthetic chemistry (Perveen et al., 2017).

Safety and Hazards

When handling 1,6-Diiodonaphthalene, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . In case of accidental release, it is advised to collect and arrange disposal, keeping the chemical in suitable and closed containers .

Properties

IUPAC Name

1,6-diiodonaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6I2/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVNYQGLSJNCRMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)I)C(=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6I2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20593505
Record name 1,6-Diiodonaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20593505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64567-12-0
Record name 1,6-Diiodonaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20593505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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